molecular formula C11H21IO2 B8723705 11-iodoundecanoic Acid CAS No. 63632-65-5

11-iodoundecanoic Acid

Cat. No.: B8723705
CAS No.: 63632-65-5
M. Wt: 312.19 g/mol
InChI Key: SLTSWHUYRFXFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-iodoundecanoic Acid is a useful research compound. Its molecular formula is C11H21IO2 and its molecular weight is 312.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63632-65-5

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

IUPAC Name

11-iodoundecanoic acid

InChI

InChI=1S/C11H21IO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)

InChI Key

SLTSWHUYRFXFQX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCI)CCCCC(=O)O

Origin of Product

United States

Chemical Synthesis and Synthetic Strategies for 11 Iodoundecanoic Acid and Its Derivatives

Precursor Compounds and Starting Materials

The selection of starting materials is crucial for an efficient synthesis, often leveraging commercially available or easily derivable long-chain carboxylic acids.

Synthesis from Halogenated Undecanoic Acids

A primary and straightforward method for preparing 11-iodoundecanoic acid involves a halogen exchange reaction, starting from a different halogenated undecanoic acid, most commonly 11-bromoundecanoic acid.

The conversion of 11-bromoundecanoic acid to this compound is a classic example of a Finkelstein reaction. This nucleophilic substitution involves treating the bromo-precursor with an iodide salt, typically in an organic solvent. The bromide ion acts as a leaving group and is displaced by the iodide ion.

Several studies have documented this transformation with high efficiency. For instance, refluxing 11-bromoundecanoic acid with sodium iodide in acetone (B3395972) for several hours results in the formation of this compound. aub.edu.lbgoogle.com The reaction's success hinges on the solubility difference between the sodium iodide reactant and the sodium bromide product in the acetone solvent. Sodium iodide is soluble in acetone, whereas sodium bromide is not, which drives the reaction forward according to Le Chatelier's principle as the sodium bromide precipitates out of the solution. organic-chemistry.orgacs.org Yields for this reaction are generally high, with one procedure reporting an 83% yield after purification. organic-chemistry.orgacs.org

The choice of reagents is critical for the success of the bromine-iodine exchange.

Iodide Source : Sodium iodide (NaI) is the most commonly used reagent to provide the iodide nucleophile. aub.edu.lbgoogle.comorganic-chemistry.orgacs.org Its solubility in acetone makes it ideal for this transformation.

Solvent : Anhydrous acetone is the preferred solvent. aub.edu.lbgoogle.comorganic-chemistry.orgacs.org Its ability to dissolve sodium iodide but not sodium bromide is the key factor that drives the equilibrium towards the product side.

Reaction Conditions : The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent side reactions. organic-chemistry.orgacs.org Stirring the mixture at temperatures ranging from room temperature (20°C) to reflux ensures the completion of the reaction. aub.edu.lbgoogle.comorganic-chemistry.orgacs.org

The following table summarizes typical reaction conditions found in the literature for the synthesis of this compound from 11-bromoundecanoic acid.

ReactantReagentSolventTemperatureTimeYieldReference
11-Bromoundecanoic acidSodium Iodide (NaI)Acetone20°C8 hours83% organic-chemistry.org, acs.org
11-Bromoundecanoic acidSodium Iodide (NaI)AcetoneReflux12 hoursHigh aub.edu.lb
11-Bromoundecanoic acidSodium Iodide (NaI)AcetoneReflux24 hoursHigh google.com

Alternative Synthetic Routes

Beyond the direct halogen exchange, this compound and its derivatives can be synthesized from different classes of starting materials, including lactones and unsaturated fatty acids sourced from biorenewable feedstocks.

An alternative, though less common, approach involves the ring-opening of a suitable lactone precursor. General methods exist for the cleavage of lactones to produce ω-iodoalkylcarboxylic acids. One such method employs a combination of aluminum powder and iodine in anhydrous acetonitrile (B52724) to mediate the transformation. organic-chemistry.org Another technique, known as ring-opening halosilation, uses reagents like Et₃SiH/MeI with a palladium catalyst to form silyl (B83357) ω-iodoalkanoates, which can then be hydrolyzed to the desired ω-iodo acid. nih.gov

Specifically for undecanoic acid derivatives, one study describes the hydrolysis of 11-iodo-δ-undecalactone to yield 5-hydroxy-11-iodoundecanoic acid, demonstrating the viability of using iodinated lactones as precursors to functionalized iodocarboxylic acids. aub.edu.lb This route offers a way to introduce additional functionality, such as a hydroxyl group, onto the fatty acid chain.

A significant and industrially relevant synthetic pathway starts from castor oil, a renewable biological resource. vaia.com Castor oil is rich in triglycerides of ricinoleic acid, an 18-carbon unsaturated hydroxy fatty acid. vaia.com

The synthesis proceeds through a multi-step sequence:

Pyrolysis : Methyl ricinoleate, obtained from the transesterification of castor oil, is subjected to high-temperature pyrolysis (steam cracking). This process cleaves the molecule to yield heptanal (B48729) and methyl 10-undecenoate.

Hydrolysis : The resulting methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.

Hydrobromination : 10-undecenoic acid then undergoes an anti-Markovnikov addition of hydrogen bromide (HBr), typically in the presence of a radical initiator like benzoyl peroxide. This reaction selectively yields 11-bromoundecanoic acid.

Halogen Exchange : Finally, the 11-bromoundecanoic acid is converted to this compound via the Finkelstein reaction as described previously (Section 1.1.1.1).

This pathway is particularly valuable as it transforms a low-cost, renewable feedstock into a useful linear functionalized fatty acid.

Advanced Synthetic Methodologies

Modern organic synthesis offers a diverse toolkit for the construction of functionalized fatty acids like this compound. These methods are designed to be efficient, selective, and increasingly, environmentally benign.

Chemo-enzymatic Approaches for Undecanoic Acid Derivatives

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and sustainable processes. A notable example is the synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid, the primary fatty acid in castor oil. rsc.orgijirt.org This process utilizes recombinant Escherichia coli cells that express an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. rsc.org The biotransformation converts ricinoleic acid into an ester intermediate, which is then chemically reduced and hydrolyzed to yield 11-hydroxyundecanoic acid. rsc.org This precursor can be further oxidized to 1,11-undecanedioic acid under mild conditions. rsc.orgrsc.org

This chemo-enzymatic route offers a sustainable alternative to purely chemical methods, which often require harsh conditions and may produce significant waste. ijirt.org For instance, the traditional synthesis of 11-aminoundecanoic acid from ricinoleic acid methyl ester involves high temperatures (450–500°C) and the use of hydrobromic acid. ijirt.org In contrast, the chemo-enzymatic approach operates under much milder conditions. ijirt.org

Starting MaterialKey BiocatalystsIntermediateFinal ProductOverall Molar Yield (%)
Ricinoleic AcidAlcohol Dehydrogenase, Baeyer-Villiger Monooxygenase(Z)-11-(heptanoyloxy)undec-9-enoic acid1,11-undecanedioic acid55 rsc.org

Organometallic Reagent Applications in Functionalized Fatty Acid Synthesis

Organometallic reagents are indispensable tools for forming carbon-carbon bonds and introducing functional groups in fatty acid synthesis. researchgate.net Organozinc halides, for example, can be prepared in high yields and, after transmetalation to more reactive copper or palladium organometallics, are used to create new carbon-carbon bonds. researchgate.net These reagents exhibit excellent chemoselectivity, and the use of chiral catalysts can lead to high enantioselectivities. researchgate.net

Grignard reagents, while powerful, have limitations due to their high reactivity, which can be incompatible with certain functional groups. mpg.de To address this, trialkylmagnesate-ate complexes have been developed for halogen-metal exchange reactions, showing better tolerance for various functional groups. researchgate.net Another approach involves the photoredox-mediated decarboxylation of aliphatic carboxylic acids, which generates alkyl radicals that can then be used in functionalization reactions, offering a broad substrate scope and high functional group tolerance. mpg.de

Organometallic Reagent TypeTypical ApplicationAdvantages
Organozinc HalidesCarbon-carbon bond formationHigh yield, good chemoselectivity researchgate.net
Trialkylmagnesate ComplexesHalogen-metal exchangeGood functional group tolerance researchgate.net
Organocopper(I) Ate ComplexesAlkylation of fatty acid estersEffective for creating longer chain fatty acids harvard.edu

A direct synthesis of this compound involves the reaction of 11-bromoundecanoic acid with sodium iodide in acetone, followed by recrystallization. harvard.edu The resulting this compound can then be esterified to produce derivatives like ethyl 11-iodoundecanoate. harvard.edu

Protection Group Chemistry in Organic Transformations

In multi-step organic syntheses, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.orgresearchgate.net This strategy ensures that a chemical reaction occurs only at the desired site in a molecule. wikipedia.org For carboxylic acids, common protecting groups are esters of various alcohols, which can be cleaved under specific conditions. wikipedia.org

The choice of a protecting group depends on its stability under the reaction conditions and the ease of its removal (deprotection). researchgate.net For instance, in the synthesis of complex molecules, it might be necessary to protect a hydroxyl group while an ester is being reduced by a powerful reagent like lithium aluminum hydride. wikipedia.org The hydroxyl group can be converted to an acetal, which is stable to hydrides, and then deprotected after the reduction is complete. wikipedia.org

Functional Group to ProtectCommon Protecting GroupsDeprotection Conditions
Carboxylic AcidsMethyl, Ethyl, Benzyl estersAcid or base hydrolysis libretexts.org
AlcoholsAcetyl (Ac), Benzoyl (Bz), Silyl ethers (e.g., TMS, TBDMS)Acid or base; fluoride (B91410) ion for silyl ethers libretexts.org
AminesBenzyloxycarbonyl (Cbz), t-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc)Hydrogenolysis (Cbz), acid (Boc), base (Fmoc) weebly.com

Radioiodination Techniques for this compound

Radioiodinated fatty acids are valuable as imaging agents in nuclear medicine. nih.gov The synthesis of these compounds requires specialized techniques to introduce a radioactive isotope of iodine into the molecule.

Isotope Exchange Reactions in Melt Systems

Isotope exchange is a common method for radioiodination, particularly when high specific activity is not the primary requirement. umich.edu This technique involves exchanging a stable iodine atom on the molecule with a radioactive iodine isotope. umich.edu A notable method involves performing the exchange reaction in a melt of a low-melting organic solid, such as pivalic acid. umich.edu This "melt" system can facilitate the reaction between the iodo-compound and a radioiodide salt, such as Na¹²⁵I. umich.edu

For example, this compound can be radioiodinated via isotope exchange, and studies have shown that these reactions can proceed to high radiochemical yields with minimal decomposition of the substrate. umich.edu The kinetics of such exchange reactions often follow second-order substitution mechanisms. nih.gov

SubstrateReaction MediumTemperature (°C)Reaction TimeRadiochemical Yield (%)
Iopanoic AcidPivalic Acid Melt15510 min~100 umich.edu
Glyceryl 1,3-dipalmitoyl-2-iopanoatePivalic Acid Melt10060 min84 umich.edu

Bromine Replacement Strategies for Radioiodination

An alternative to isotope exchange is the replacement of a different halogen, typically bromine, with a radioiodine isotope. nih.gov This method is particularly useful for preparing high specific activity radioiodinated compounds. nih.gov The synthesis involves the reaction of a bromo-substituted precursor, such as 11-bromoundecanoic acid, with a radioiodide salt. nih.gov

This synthetic route yields a labeled fatty acid analog and is suitable for use with isotopes like ¹²³I. nih.gov The precursor, 11-bromoundecanoic acid, is a versatile reactant used in the synthesis of various compounds and serves as a valuable intermediate in organic chemistry research. lookchem.com

Optimization of Radiochemical Yield and Purity in Labeling

The optimization of radiochemical yield (RCY) and purity is a critical parameter for the successful application of radiolabeled compounds in research and clinical settings. mdpi.com For fatty acids like this compound, labeling is often achieved via isotope exchange, particularly for radioiodination, or by incorporating other radionuclides like carbon-11.

Several factors influence the efficiency of the radiolabeling process. Key parameters that are typically optimized include reaction temperature, reaction time, precursor concentration, and the choice of catalyst or reaction medium. For instance, in the radioiodination of iopanoic acid, a related structure, the reaction was essentially complete in 10 minutes at 155°C, whereas at 100°C, it required 60 minutes to achieve an 84% radiochemical yield. umich.edu The medium can also play a crucial role; using pivalic acid as a melt for isotope exchange has proven effective for radioiodinating various acids and esters, often yielding products with 55-99% RCY. umich.edu In contrast, conducting the exchange reaction in neopentyl alcohol resulted in a significantly lower yield (33%) and the formation of multiple side-products, highlighting the importance of the reaction environment. umich.edu

For labeling with positron-emitting radionuclides like carbon-11, methods such as the 'loop method' for C-11 methylation have been shown to improve efficiency. This technique can lead to higher and more consistent radiochemical yields, increased molar activity, and shorter reaction times compared to traditional reactor-based methods. nih.gov The purification of the final radiolabeled product is essential to ensure high radiochemical purity. This is commonly achieved using high-performance liquid chromatography (HPLC), which separates the desired product from unreacted precursors and radiolabeled impurities. umich.edumdpi.com The radiochemical purity is then confirmed by analytical techniques like radio-HPLC or radio-thin-layer chromatography (radio-TLC). mdpi.commdpi.com For instance, in the synthesis of [¹⁸F]Ga-rhPSMA-7, a radiochemical purity of 99.9 ± 0.2% was achieved as measured by radio-HPLC. d-nb.info

ParameterCondition 1Condition 2Effect on Yield/PuritySource
Temperature 155°C100°CHigher temperature led to faster reaction (10 min vs. 60 min). umich.edu
Reaction Medium Pivalic AcidNeopentyl AlcoholPivalic acid melt gave 84% RCY, while alcohol resulted in 33% RCY and side-products. umich.edu
Labeling Method Loop MethodReactor MethodLoop method provided higher RCY (5.4 vs 1.6 GBq) and purity (99.6%). nih.gov
Purification HPLC-Essential for achieving high chemical and radiochemical purity (>95%). umich.edu

Synthesis of Key Derivatives of this compound

The bifunctional nature of this compound, with a carboxylic acid at one terminus and an iodo group at the other, allows for a diverse range of chemical modifications. The carboxylic acid group can undergo reactions like esterification and amidation, while the iodoalkyl group is a substrate for nucleophilic substitution, leading to the formation of various salts and conjugates. These derivatizations are crucial for tailoring the molecule's properties for specific applications, such as creating probes for biological systems or synthesizing novel materials.

Esterification of the carboxylic acid group in this compound is a common transformation used to modify its polarity or to protect the acid functionality. The formation of fatty acid methyl esters (FAMEs) is particularly prevalent for applications like gas chromatography analysis, as it reduces the polarity of the molecule and prevents issues related to hydrogen bonding. sigmaaldrich.com

Several methods can be employed for this conversion. A widely used technique is acid-catalyzed esterification, where the carboxylic acid is heated with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. libretexts.org Common catalysts include anhydrous hydrogen chloride (HCl) in methanol, sulfuric acid, or boron trifluoride (BF₃). aocs.orgnih.gov The reaction with HCl in methanol is considered relatively mild and provides nearly quantitative yields. nih.gov For example, a 1.2% (w/v) solution of HCl in a methanol/water mixture can effectively methylate free fatty acids at 45°C. nih.gov Another approach involves the use of diazomethane, which reacts rapidly with carboxylic acids to form methyl esters without affecting other functional groups, although it is a toxic and explosive reagent. aocs.org

MethodCatalyst/ReagentTypical ConditionsNotesSource(s)
Acid-Catalyzed HCl in Methanol45°C, 8-16 hoursA mild and widely used method giving good yields. nih.gov
Acid-Catalyzed BF₃-MethanolHeat/RefluxEffective, but can produce artifacts at high temperatures. nih.gov
Alkylation DiazomethaneEthereal solution, often with methanol as catalystRapid and specific for carboxylic acids, but reagent is hazardous. aocs.org
Acidolysis Acetic Acid70°C to 110°CCan be used to produce the free acid from its methyl ester. google.com

The carboxylic acid moiety of this compound can be converted into amides or activated esters for subsequent conjugation reactions.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form a stable amide bond. libretexts.org This reaction typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. A common method for activation involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to yield the amide. researchgate.net

Succinimide Ester Formation creates an N-hydroxysuccinimide (NHS) ester, which is a widely used amine-reactive chemical handle for bioconjugation. NHS esters are stable enough to be isolated but react efficiently with primary amino groups under physiological or slightly basic conditions to form amide bonds, releasing the water-soluble NHS byproduct. researchgate.net The synthesis of an NHS ester from a carboxylic acid like this compound is traditionally achieved by a coupling reaction with N-hydroxysuccinimide in the presence of a carbodiimide like DCC. researchgate.net Alternatively, the carboxylic acid can be activated with a halogenating agent like thionyl chloride in the presence of a base and NHS in a one-pot reaction. google.com

The terminal iodo group of this compound serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the formation of sulfonium (B1226848) and phosphonium (B103445) salts.

Sulfonium salts are synthesized by the reaction of an alkyl halide with a sulfide (B99878). For this compound, this involves its reaction with a cyclic or acyclic sulfide, such as tetrahydrothiophene (B86538) or dimethyl sulfide. thieme-connect.debris.ac.uk The sulfur atom of the sulfide acts as a nucleophile, attacking the carbon atom bonded to the iodine and displacing the iodide ion to form a trialkylsulfonium salt. thieme-connect.de These salts can be used as hydrogen-bonding catalysts or as intermediates in various organic transformations. rsc.orgchim.it For example, the reaction of this compound with tetrahydrothiophene in the presence of silver perchlorate (B79767) yields the corresponding cyclic sulfonium salt. thieme-connect.de

Phosphonium salts are prepared in a similar manner, through the reaction of an alkyl halide with a phosphine (B1218219), most commonly a triarylphosphine like triphenylphosphine (B44618). google.com The phosphorus atom displaces the halide to form a quaternary phosphonium salt. These salts are stable, often crystalline solids and are most famously used as precursors to phosphonium ylides in the Wittig reaction. The synthesis can be performed by reacting the iodo-compound with the phosphine in a suitable solvent.

The structure of this compound makes it a suitable building block for the synthesis of modified lipids and complex lipid probes. It can be incorporated into larger lipid architectures, such as glycerophospholipids, to introduce a specific functional tag or reporter group. For instance, it can be conjugated to a glycerol (B35011) backbone to create a modified phosphatidylcholine. This process typically involves the esterification of the carboxylic acid group of this compound to one of the free hydroxyl groups of a lysophospholipid (a phospholipid missing one of its acyl chains). Chemical conjugation techniques are well-established for these types of couplings. google.com The resulting molecule contains the iodoalkyl chain, which can serve as a reactive handle for further modifications or as a heavy atom for structural studies.

The reaction of the terminal iodide of this compound with a substituted imidazole (B134444) provides a direct route to the synthesis of functionalized imidazolium (B1220033) salts. In this nucleophilic substitution reaction, a nitrogen atom of the imidazole ring attacks the terminal carbon, displacing the iodide and forming a 1,3-disubstituted imidazolium iodide salt. researchgate.net A reported synthesis details the reaction between N-butylimidazole and this compound, which produces 1-butyl-3-(10-carboxydecyl)imidazolium iodide in an 85% yield. researchgate.net These types of amphiphilic imidazolium salts, which possess a hydrophilic head group (the imidazolium and carboxylate) and a hydrophobic tail, can exhibit liquid crystalline properties. researchgate.net Imidazolium salts derived from natural products like lithocholic acid have also been investigated for their potential biological activities. nih.gov The synthesis is generally straightforward and allows for the creation of a wide variety of structures by choosing different N-substituted imidazoles. rsc.org

Synthesis of Isocyanate Derivatives

The generation of isocyanate derivatives from this compound typically proceeds through an azide (B81097) intermediate. This multi-step process involves the initial conversion of the iodo-functional group to an azide, followed by a rearrangement or reaction to form the isocyanate group.

A primary step in this pathway is the synthesis of 11-azidoundecanoic acid. This is achieved by reacting this compound with sodium azide (NaN₃). epo.org The reaction is a nucleophilic substitution where the azide ion displaces the iodide ion. A similar transformation can be accomplished starting from 11-bromoundecanoic acid, reacting it with sodium azide in a solvent like dimethylformamide (DMF). uah.edu In one documented synthesis, treating this compound with sodium azide resulted in a 64% yield of 11-azidoundecanoic acid. epo.org The presence of the azide group is confirmed by a strong peak around 2094 cm⁻¹ in the FT-IR spectrum. uah.edu

Once 11-azidoundecanoic acid is obtained, it can be converted into the corresponding isocyanate, 11-isocyanatoundecanoic acid, through methods such as the Staudinger-aza-Wittig reaction. This reaction involves treating the alkyl azide with a phosphine reagent, such as polymer-supported triphenylphosphine (PS-PPh₂), in the presence of carbon dioxide. The reaction proceeds through an iminophosphorane intermediate, which then reacts with CO₂ to yield the isocyanate. beilstein-journals.org This method is advantageous as it often allows for high-purity products. beilstein-journals.org

Table 1: Synthesis of 11-Isocyanatoundecanoic Acid

Step Starting Material Reagents Product Yield Reference
1 This compound Sodium Azide (NaN₃) 11-Azidoundecanoic Acid 64% epo.org
2 11-Azidoundecanoic Acid PS-PPh₂, Carbon Dioxide (CO₂) 11-Isocyanatoundecanoic Acid - beilstein-journals.org

Generation of Thiol and Disulfide Analogues

The synthesis of thiol and disulfide analogues of this compound involves the introduction of a sulfur-containing functional group. The thiol is typically synthesized first and can then be oxidized to form the disulfide.

Synthesis of 11-Mercaptoundecanoic Acid (Thiol)

A common and efficient method for preparing 11-mercaptoundecanoic acid involves using a halo-undecanoic acid precursor, such as 11-bromoundecanoic acid. The synthesis proceeds by reacting 11-bromoundecanoic acid with thiourea (B124793) in water under reflux conditions. This forms an isothiouronium salt intermediate. Subsequent hydrolysis of this intermediate with a base, such as sodium hydroxide, followed by acidification, yields the final thiol product, 11-mercaptoundecanoic acid. This procedure has been reported to achieve a high yield of 94%. chemicalbook.com This sulfur-containing fatty acid possesses both a terminal thiol (-SH) group and a carboxylic acid group, making it a valuable building block in materials science and for the assembly of self-assembled monolayers. mendelchemicals.comacs.org

Synthesis of 11,11'-Dithiobis(undecanoic acid) (Disulfide)

The disulfide analogue is readily generated by the oxidation of the corresponding thiol, 11-mercaptoundecanoic acid. This oxidative coupling of two thiol molecules forms a disulfide bond (-S-S-). Various methods can be employed for this transformation. A straightforward approach is the air oxidation of the thiol, which can be significantly accelerated by using ultrasound in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. rsc.org Alternatively, mild oxidizing agents like iodine (I₂) in a solvent system like wet acetonitrile can be used to achieve excellent yields of the disulfide product at room temperature. researchgate.net

Table 2: Synthesis of Thiol and Disulfide Analogues

Step Starting Material Reagents Product Yield Reference

Biochemical Research and Metabolic Pathway Investigations

Role in Fatty Acid Metabolism Analog Studies

As an analog of undecanoic acid, 11-iodoundecanoic acid provides a window into the metabolism of medium-chain fatty acids. Its structural similarity allows it to be recognized and processed by the cellular machinery involved in fatty acid metabolism, while the iodine atom offers a means of tracking its progression through these pathways.

While specific studies detailing the integration of this compound into cellular processes are not extensively documented in the available literature, the use of similar terminally-modified fatty acids suggests its potential as a tracer. Iodinated fatty acids, in general, are taken up by cells and can be incorporated into cellular lipids. This allows researchers to study the dynamics of lipid synthesis and turnover. The rate and extent of its incorporation can provide data on the activity of various metabolic pathways under different physiological or pathological conditions.

The process of fatty acid elongation is critical for producing the diverse range of fatty acids required by the cell. Enzymes involved in this process exhibit specificity for substrates of particular chain lengths. While direct studies on this compound's role in fatty acid elongation are not prominent, it is plausible that it could be used as a substrate to investigate the chain length specificity of elongase enzymes. By observing whether and how efficiently this compound is elongated, researchers could gain insights into the tolerance of these enzymes for modified substrates.

Biosynthetic Pathways and Precursor Incorporation

The production of modified fatty acids through biological systems is a key area of metabolic engineering. This involves harnessing and redirecting the biosynthetic power of microorganisms to create novel compounds.

Metabolic engineering of microorganisms for the production of various fatty acids and their derivatives is a rapidly advancing field. nih.govnih.gov This approach involves the genetic modification of microbes to enhance the production of desired molecules. While there is no specific mention in the available literature of engineering microbes to produce this compound, the existing platforms for fatty acid production could potentially be adapted for this purpose. This would likely involve introducing specific halogenating enzymes into a microbial host that is already optimized for fatty acid synthesis.

The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, provides precursors for the synthesis of branched-chain and odd-chain fatty acids. youtube.commdpi.com For instance, metabolites of isoleucine and valine can serve as primers for the synthesis of odd-chain fatty acids. While there is no direct evidence linking BCAA metabolism to the synthesis of this compound, this connection highlights the metabolic crosstalk between amino acid and lipid metabolism. It is conceivable that engineered pathways could be designed to channel metabolites from BCAA degradation towards the synthesis of modified fatty acids like this compound.

Oxidative Cleavage Pathways in Functionalized Fatty Acid Production

The synthesis of functionalized fatty acids and related bifunctional molecules is crucial for producing a variety of valuable chemicals, including monomers for polymers like polyesters and polyamides, as well as lubricants and plasticizers. mdpi.com Oxidative cleavage of unsaturated fatty acids serves as a key pathway to generate these molecules, such as dicarboxylic acids and aldehydes. nih.govresearchgate.net This process involves the scission of carbon-carbon double bonds within the fatty acid backbone.

Historically, ozonolysis has been the primary industrial method for this transformation. mdpi.com This process uses ozone (O₃) to cleave the double bond, which can be manipulated to yield either aldehydes (reductive ozonolysis) or carboxylic acids (oxidative ozonolysis). researchgate.net For example, the oxidative ozonolysis of oleic acid produces azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). While effective, ozonolysis has drawbacks, including high energy consumption and the need for specialized ozone generation equipment. mdpi.com

More recently, methods utilizing hydrogen peroxide (H₂O₂) as a cleaner and more manageable oxidant have gained significant interest. semanticscholar.org These reactions are often catalyzed by metal complexes, with tungsten-based catalysts being a preferred choice. mdpi.comsemanticscholar.org The process typically involves the epoxidation of the double bond, followed by hydrolysis to a 1,2-diol, which is then cleaved to produce the final carboxylic acid or aldehyde products. nih.govacs.org Iron-based catalysts have also been developed for the one-pot oxidative cleavage of unsaturated fatty acids into aldehydes, using a combination of hydrogen peroxide and sodium periodate (B1199274) as oxidants. nih.gov This method prevents the overoxidation of aldehydes to carboxylic acids. nih.gov

These cleavage pathways are fundamental for producing specialty monomers. For instance, the oxidative cleavage of specific nitrile intermediates can lead to 11- and 12-carbon amino acids, which are precursors for high-performance polyamides. researchgate.net

Table 1: Comparison of Oxidative Cleavage Methods for Fatty Acids

Method Primary Oxidant Catalyst (Typical) Primary Products Key Advantages Key Disadvantages
Ozonolysis Ozone (O₃) None Aldehydes, Carboxylic Acids High efficiency, well-established industrial process mdpi.com High energy consumption, requires specialized equipment mdpi.com
Peroxide Oxidation Hydrogen Peroxide (H₂O₂) Tungsten-based complexes mdpi.comsemanticscholar.org Carboxylic Acids "Cleaner" oxidant, easier to handle than ozone semanticscholar.org Slower reaction kinetics compared to ozonolysis semanticscholar.org
Iron-Catalyzed Cleavage H₂O₂ & Sodium Periodate Iron-bpbp complex nih.gov Aldehydes Prevents overoxidation to acids, lower catalyst loading nih.gov Requires specific ligand synthesis and multiple oxidants nih.gov

Mechanistic Studies in Model Biological Systems

Probing Membrane Dynamics and Structure with Lipid Probes

Understanding the structure and dynamics of biological membranes is essential for unraveling cellular processes. Functionalized fatty acids, such as this compound, serve as valuable tools in these investigations. By incorporating specific modifications, such as halogen atoms or fluorescent tags, these fatty acid analogues act as probes that can be monitored using various biophysical techniques to report on their local environment within the lipid bilayer.

Halogenated lipids, for instance, can be used as contrast probes in techniques like cryo-electron microscopy (cryo-EM). The heavy atoms (e.g., bromine or iodine) scatter electrons differently than the carbon, oxygen, and hydrogen atoms that constitute the bulk of the lipid, allowing for the visualization of leaflet-level organization and structural patterns within membranes. This approach has been used to reveal asymmetries in highly constricted membranes.

Fluorescently labeled fatty acids are another class of powerful probes. An analogue of undecanoic acid, 11-(dansylamino)undecanoic acid (DAUDA), has been used extensively in such studies. When incorporated into a membrane or bound to a protein, the spectral properties of the dansyl group (a fluorescent tag) change in response to the polarity and dynamics of its surroundings. This sensitivity allows researchers to probe ligand-binding sites on proteins and investigate membrane properties.

Table 2: Types of Lipid Probes and Their Applications

Probe Type Example Moiety Principle of Detection Information Obtained
Halogenated Probes Iodine, Bromine Electron scattering (Cryo-EM), X-ray scattering Nanoscale membrane structure, lipid organization, leaflet asymmetry
Fluorescent Probes Dansyl, Pyrene Fluorescence spectroscopy (emission wavelength, lifetime, anisotropy) Membrane fluidity, local polarity, protein-lipid interactions, ligand binding
Spin-Labeled Probes TEMPO, DOXYL Electron Paramagnetic Resonance (EPR) spectroscopy Membrane dynamics, fluidity at different depths, lipid packing

Investigations of Oxidative Stress and Antioxidant Mechanisms (for related undecanoic acid derivatives)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is implicated in a wide range of diseases. nih.govmdpi.com Fatty acids and their derivatives can play complex roles in these processes. Recent research has focused on the potential of medium-chain fatty acids (MCFAs) to modulate oxidative stress levels.

A study investigating the effects of decanoic acid (C10:0), a saturated fatty acid closely related to undecanoic acid, found that it can reduce oxidative stress in neuroblastoma cell lines. nih.gov Specifically, phosphatidylcholine containing decanoic acid was shown to decrease the cellular release of hydrogen peroxide (H₂O₂). nih.gov This effect was linked to an upregulation of catalase activity, a key enzyme in the antioxidant defense system that neutralizes H₂O₂. nih.gov Furthermore, this decanoic acid-containing lipid was able to lower intracellular oxidative stress levels and protect the cells from H₂O₂-induced death. nih.gov These findings suggest that certain MCFAs may have a direct antioxidant-promoting effect, independent of their role in energy metabolism, thereby contributing to neuronal health. nih.gov

Enzyme Inactivation and Ligand Binding Studies with Functionalized Analogues

Functionalized fatty acid analogues are indispensable tools for studying the interactions between lipids and proteins, including enzyme inactivation and ligand binding. These analogues can be designed to mimic natural fatty acids while possessing features that allow for detection or specific interactions.

The family of fatty acid-binding proteins (FABPs) provides a clear example of this application. FABPs are intracellular carriers that bind and transport long-chain fatty acids. nih.gov Understanding how these proteins recognize, bind, and release their lipid ligands is crucial to understanding lipid homeostasis. Studies using natural fatty acids like oleic acid have shown that ligand binding can stabilize the protein structure, likely by enhancing the internal hydrogen-bonding network. nih.gov

Functionalized analogues can be used to further dissect these interactions. For example, by replacing a natural fatty acid with an iodinated version like this compound, researchers can use techniques sensitive to the heavy atom to probe the binding pocket. The iodine atom can serve as a reporter in X-ray crystallography to precisely locate the ligand or in nuclear magnetic resonance (NMR) studies to monitor conformational changes upon binding.

Furthermore, functionalized fatty acids are used to identify and characterize receptors that are activated by free fatty acids, such as FFA1, FFA4, and GPR84, which are involved in metabolic and inflammatory signaling. sdu.dk By synthesizing various analogues, researchers can map the structure-activity relationships that govern ligand recognition and receptor activation. In the context of enzyme inhibition, specifically designed fatty acid analogues can act as inhibitors of enzymes involved in fatty acid biosynthesis, which is a target for developing novel antibacterial agents. nih.gov Omega-3 fatty acids have also been shown to inhibit cardiac fibrosis through pathways involving protein kinase G (PKG) and the modulation of Smad3 translocation, demonstrating ligand-mediated pathway inhibition. mdpi.com

Applications in Advanced Research Probes and Functional Materials

Development of Molecular Probes

The unique structure of 11-iodoundecanoic acid allows for its incorporation into a variety of molecular probes designed for high-sensitivity detection and imaging in biological systems.

Fluorescent lipid probes are indispensable tools for visualizing and understanding the complex environment of cellular membranes. This compound can be conjugated to fluorescent dyes, such as BODIPY (boron-dipyrromethene), to create probes that mimic natural fatty acids and integrate into lipid bilayers. These probes allow for the investigation of membrane structure, dynamics, and lipid trafficking.

The synthesis of such probes often involves the displacement of the iodine atom on the undecanoic acid chain with a linker attached to the fluorophore. For instance, phosphatidylcholines bearing this compound at the sn-2 position can be synthesized and subsequently coupled to BODIPY derivatives. nih.gov The resulting BODIPY-labeled lipids exhibit the characteristic spectral properties of the BODIPY fluorophore, with excitation and emission maxima typically in the green region of the visible spectrum. nih.govthermofisher.com

The lipophilic nature of the undecanoic acid chain ensures that the probe anchors within the lipid membrane, while the BODIPY moiety provides a strong fluorescent signal for imaging. thermofisher.comrsc.org These probes have been instrumental in studying lipid domains, membrane fluidity, and the localization of lipids within cells. nih.govnih.govamericanelements.com The photophysical properties of BODIPY are particularly advantageous as they are generally insensitive to the polarity of the surrounding environment, ensuring a stable signal within the heterogeneous membrane. nih.gov

Table 1: Spectroscopic Properties of a Representative BODIPY-Lipid Probe

Property Value
Excitation Maximum ~497-498 nm
Emission Maximum ~506-508 nm
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) High (typically ~0.9 in lipid bilayers)

Data compiled from representative studies of BODIPY-lipid conjugates. nih.govthermofisher.com

Chemiluminescence offers a highly sensitive detection method for immunoassays and other biological assays, with the potential for extremely low detection limits. nih.gov this compound can be used as a linker to attach chemiluminescent molecules, such as acridinium (B8443388) esters, to proteins, nucleic acids, or other biomolecules. swan.ac.ukresearchgate.net The long alkyl chain can provide a hydrophobic spacer, which may be advantageous in certain assay formats.

The synthesis of these labels involves coupling the carboxylic acid end of this compound to a reactive group on the biomolecule, while the iodo- group can be used to attach the chemiluminescent moiety. Acridinium esters are particularly useful due to their high quantum yields and rapid light emission upon reaction with an oxidizing agent in an alkaline environment. rsc.orgcardiff.ac.uk The kinetics of the light emission (flash vs. glow) can be modulated by modifying the structure of the acridinium ester. nih.gov

The use of this compound as a component of the linker can influence the stability and non-specific binding properties of the resulting chemiluminescent label. rsc.org These labels are critical in clinical diagnostics and research for the quantification of a wide range of analytes at very low concentrations. nih.govswan.ac.uk

Table 2: Characteristics of Acridinium Ester-Based Chemiluminescent Labels

Characteristic Description
Detection Principle Light emission from a chemical reaction
Sensitivity High (attomole to zeptomole range)
Emission Kinetics Can be tailored for "flash" or "glow" output
Applications Immunoassays, nucleic acid hybridization assays

General characteristics based on studies of various acridinium esters. nih.govcardiff.ac.uknih.gov

Radiolabeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. This compound can be synthesized with a radioactive isotope, such as Carbon-11 (¹¹C) or Carbon-14 (¹⁴C), to create a radiolabeled tracer for studying fatty acid metabolism. nih.govnih.gov The terminal iodine can also be replaced with a radioisotope of iodine, such as ¹²³I or ¹³¹I.

These radiolabeled fatty acids can be introduced into cells or organisms, and their uptake, transport, and conversion into other metabolites can be monitored using techniques like positron emission tomography (PET) or by analyzing tissue samples. nih.govnih.gov For example, ¹¹C-labeled fatty acids are used in PET imaging to study myocardial fatty acid metabolism, which can be altered in heart disease. nih.govnih.gov

The long-chain nature of undecanoic acid makes it a relevant substrate for studying the β-oxidation pathway and lipid synthesis. nih.gov The ability to track the distribution and transformation of these molecules in real-time provides invaluable insights into normal physiology and disease states. nih.govresearchgate.net

Table 3: Common Radioisotopes Used in Metabolic Tracers

Isotope Half-life Emission Type Typical Application
Carbon-11 (¹¹C) 20.4 minutes Positron PET Imaging
Carbon-14 (¹⁴C) 5730 years Beta In vitro and preclinical studies
Iodine-123 (¹²³I) 13.2 hours Gamma SPECT Imaging
Iodine-131 (¹³¹I) 8.02 days Beta and Gamma Radiotherapy and imaging

General information on radioisotopes used in biochemical research. nih.govnih.gov

Surface Chemistry and Nanomaterials Research

The bifunctional nature of this compound, with a carboxylic acid head group and a terminally iodinated alkyl chain, makes it a valuable molecule for modifying surfaces and creating functional nanomaterials.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. scispace.comgoogle.com While much of the research has focused on alkanethiols on gold, ω-functionalized fatty acids can also form SAMs on various oxide surfaces. researchgate.netnih.govtugraz.at this compound can be used to form SAMs where the carboxylic acid group anchors to a suitable substrate, such as metal oxides, and the iodo-terminated tail is exposed at the surface. researchgate.netrsc.org

These SAMs create a well-defined surface with a high density of reactive iodine atoms. This "handle" can then be used for further chemical modifications, allowing for the covalent attachment of other molecules to the surface in a controlled manner. This is a powerful technique for creating surfaces with specific chemical, physical, and biological properties. For instance, biomolecules can be immobilized on such a surface for biosensor applications.

The formation of these monolayers can be characterized by various surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), to confirm the presence and ordering of the molecular layer. researchgate.netnih.gov

Table 4: General Steps in the Formation of a SAM from this compound

Step Description
1. Substrate Preparation Cleaning and preparing a suitable substrate (e.g., a metal oxide surface).
2. Immersion Immersing the substrate in a dilute solution of this compound.
3. Self-Assembly Spontaneous adsorption and ordering of the molecules on the substrate surface.
4. Rinsing and Drying Removing excess, non-adsorbed molecules.
5. Surface Functionalization Further chemical reaction at the exposed terminal iodine atoms.

Conceptual steps based on general SAM formation principles. scispace.comresearchgate.netillinois.edu

Precursors for Polymer and Advanced Material Science Research

The reactivity of both the carboxylic acid and the terminal iodine makes this compound a candidate as a monomer or a functionalizing agent in polymer synthesis. The carboxylic acid group can participate in condensation polymerizations to form polyesters or polyamides, while the iodo- group can be used for other types of polymerization or for post-polymerization modification.

For example, 11-aminoundecanoic acid, which can be synthesized from related precursors, is the monomer for Nylon-11, a commercially important polyamide. mdpi.comresearchgate.net While not a direct polymerization of this compound, this highlights the utility of C11 fatty acid derivatives in polymer science. The iodo- group in this compound could potentially be converted to other functional groups, such as an amine or an azide (B81097), to create novel monomers.

Furthermore, this compound can be used to introduce long alkyl chains with a reactive terminus into existing polymer structures, thereby modifying their properties, such as hydrophobicity, solubility, and processability. mdpi.comnih.gov This can be particularly useful in the development of functional polymers for coatings, composites, and biomedical applications.

Table 5: Potential Roles of this compound in Polymer Science

Role Description of a Potential Synthetic Route Resulting Polymer Feature
Monomer Precursor Conversion of the iodo- group to an amine, followed by polycondensation. Forms a polyamide with a long hydrocarbon repeat unit.
Chain Functionalizing Agent Reaction of the carboxylic acid with a hydroxyl- or amine-functionalized polymer. Pendants of iodinated alkyl chains for further modification.
Initiator/Chain Transfer Agent Use in certain controlled radical polymerizations. Polymers with an undecanoic acid end-group.

Hypothetical applications based on the known reactivity of the functional groups.

Monomer Synthesis for Bio-derived Polymeric Systems (e.g., Amino Undecanoic Acid for Polyamides)

This compound serves as a valuable, functionalized C11 building block and a potential precursor in the synthesis of monomers for bio-derived polymers, most notably polyamides. Its primary relevance in this context is its role as an intermediate in the synthesis of 11-aminoundecanoic acid, the direct monomer for Polyamide 11 (Nylon-11). google.comwikipedia.orgca.gov Polyamide 11 is a high-performance bioplastic prized for its excellent thermal and mechanical properties, low moisture absorption, and its origin from renewable resources. wikipedia.org

The established industrial production of 11-aminoundecanoic acid begins with castor oil, a renewable feedstock. mdpi.comresearchgate.net The process involves a multi-step chemical transformation where a key step is the conversion of an 11-haloundecanoic acid (such as 11-bromo or this compound) to 11-aminoundecanoic acid via nucleophilic substitution with ammonia (B1221849). wikipedia.orgmdpi.com The terminal iodine atom in this compound is an excellent leaving group, making it highly reactive and suitable for this amination reaction.

The synthesis pathway from the natural source to the final polymer is detailed below:

Extraction and Transesterification : Castor oil, which is primarily composed of triglycerides of ricinoleic acid, is the starting material. mdpi.comresearchgate.net

Pyrolysis : The ricinoleic acid derivative is subjected to high-temperature pyrolysis or steam cracking. This process cleaves the molecule to yield undecylenic acid and heptanal (B48729). wikipedia.orgmdpi.com

Halogenation : The terminal double bond of undecylenic acid is functionalized. While hydrobromination to produce 11-bromoundecanoic acid is common, the use of hydroiodination would similarly yield this compound. wikipedia.orgmdpi.com This step is crucial for introducing a reactive functional group at the terminal (ω) position.

Amination : The 11-haloundecanoic acid undergoes a reaction with ammonia. The halogen atom is displaced by an amino group (-NH2), forming 11-aminoundecanoic acid. wikipedia.org

Polycondensation : The 11-aminoundecanoic acid monomer, which contains both a carboxylic acid group and an amine group, is then polymerized through a polycondensation reaction to form Polyamide 11. mdpi.comresearchgate.net

The following table summarizes the key stages in the synthesis of Polyamide 11, highlighting the role of halogenated intermediates.

StepStarting MaterialKey Intermediate/ProductReaction TypePurpose
1Castor Oil (Ricinoleic Acid)Methyl RicinoleateTransesterificationIsolate the fatty acid chain
2Methyl RicinoleateUndecylenic AcidPyrolysis / CrackingCreate a C11 chain with a terminal double bond
3Undecylenic AcidThis compoundHydroiodinationIntroduce a reactive terminal halogen
4This compound11-Aminoundecanoic AcidAmination (Nucleophilic Substitution)Form the amino acid monomer
511-Aminoundecanoic AcidPolyamide 11 (Nylon-11)PolycondensationCreate the final biopolymer

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 11-iodoundecanoic acid from reaction mixtures, byproducts, or biological samples. The choice of technique depends on the volatility of the compound, the complexity of the matrix, and the analytical objective.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to the low volatility of long-chain fatty acids like this compound, derivatization is a mandatory step to convert the polar carboxyl group into a more volatile, non-polar ester. nih.govlipidmaps.orgresolvemass.ca The most common derivatization involves converting the fatty acid to its corresponding fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727). resolvemass.ca An alternative for enhanced sensitivity, particularly with electron capture detection or negative chemical ionization mass spectrometry, is derivatization with pentafluorobenzyl (PFB) bromide to form PFB esters. nih.govlipidmaps.org

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically coated with a non-polar stationary phase. resolvemass.ca

Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a common detector that provides a signal proportional to the amount of carbon atoms in the eluting compound. While robust and providing good quantitative data, FID does not offer structural information, making accurate identification reliant on complete chromatographic separation from other components. nih.govlipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer is the gold standard for fatty acid analysis. resolvemass.ca As the derivatized this compound elutes from the column, it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. nih.govlipidmaps.orgalliedacademies.org This technique is highly sensitive and specific, capable of detecting trace levels and differentiating between structurally similar compounds. resolvemass.ca For halogenated fatty acids, GC coupled with a halogen-specific detector (XSD) can also be an effective alternative for selective detection. researchgate.net

Parameter Gas Chromatography (GC) for this compound Analysis
Prerequisite Derivatization to a volatile form (e.g., Fatty Acid Methyl Ester - FAME) nih.govresolvemass.ca
Common Columns Capillary columns with non-polar stationary phases resolvemass.ca
Detectors Flame Ionization Detector (FID), Mass Spectrometer (MS) nih.govlipidmaps.org, Halogen Specific Detector (XSD) researchgate.net
GC-FID Utility Quantitative analysis based on retention time lipidmaps.org
GC-MS Utility Definitive identification via mass spectrum and fragmentation pattern; high sensitivity and specificity resolvemass.caalliedacademies.org

Liquid chromatography (LC) offers significant advantages over GC for fatty acid analysis, most notably the ability to analyze underivatized compounds, thus avoiding potential side reactions and simplifying sample preparation. uib.noresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC): For long-chain fatty acids like this compound, reversed-phase HPLC is the most common approach, typically using a C8 or C18 stationary phase. hplc.eunih.gov The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.com Detection can be achieved using a Photodiode Array (PDA) detector, although the carboxyl group itself is not a strong chromophore. Derivatization with a UV-absorbing agent, such as phenacyl bromide, can be employed to significantly enhance detection sensitivity. cerealsgrains.orggerli.com

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS): This is a highly sensitive and selective modern technique for fatty acid analysis. creative-proteomics.comnih.gov UPLC systems use smaller particle size columns, providing higher resolution and faster analysis times compared to HPLC. nih.gov The eluent from the UPLC is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte with minimal fragmentation. uib.nonih.gov These ions are then analyzed by a tandem mass spectrometer (MS/MS), such as a triple quadrupole. In MS/MS, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ for this compound in negative ion mode) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for extremely selective and sensitive quantification, even in complex biological matrices. lipidmaps.org UPLC-ESI-MS/MS can provide information on molecular mass and allows for the quantification of a broad range of fatty acids in a single run. uib.nonih.gov

Technique Stationary Phase Detection Method Key Advantages for this compound
HPLC Reversed-phase (C8, C18) hplc.eunih.govPDA (often requires derivatization), ELSD, CAD csus.edusielc.comAnalysis without derivatization is possible; scalable for preparative separation uib.nosielc.com
UPLC-ESI-MS/MS Reversed-phase (C8, C18)ESI-Tandem Mass SpectrometryHigh sensitivity, high selectivity, short run times, structural confirmation via MS/MS nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative analysis of this compound, particularly for monitoring the progress of its synthesis or assessing the purity of fractions from column chromatography. researchgate.net It is a simple, fast, and cost-effective method.

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a glass or aluminum plate. seafdec.org A small spot of the sample is applied to the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase, often a mixture of non-polar and polar solvents like hexane and ethyl acetate, moves up the plate by capillary action. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. This compound, being relatively polar due to the carboxylic acid group, will have a lower retention factor (Rf) than less polar starting materials or byproducts in a normal-phase system.

After development, the plate is dried, and the separated spots are visualized. Since fatty acids are not typically visible to the naked eye, various visualization techniques are used:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (around 254 nm) will appear as dark spots. rsc.org

Staining: The plate can be sprayed with or dipped into a staining reagent. Common stains for lipids and organic compounds include potassium permanganate, phosphomolybdic acid, or vanillin/sulfuric acid, which react with the compound to produce a colored spot upon heating. illinois.eduepfl.ch Iodine vapor can also be used, which reversibly adsorbs to the compounds, making them visible as brown spots. seafdec.org

By comparing the Rf value of the sample spot to that of a known standard, one can tentatively identify the compound and assess its purity. The disappearance of a starting material spot and the appearance of a product spot indicate the progress of a chemical reaction. researchgate.net

Spectroscopic and Spectrometric Characterization

While chromatography separates components, spectroscopy and spectrometry are used to elucidate the molecular structure of this compound and confirm its identity.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uib.no It provides crucial information about the molecular weight and elemental composition of a compound. As discussed in the chromatography sections (GC-MS and LC-MS), MS is a key detector that provides specificity far beyond other methods.

In the context of fatty acid profiling, MS can be used to:

Determine Molecular Weight: High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₁₁H₂₁IO₂). nih.gov

Identify Characteristic Fragments: When coupled with techniques like GC-EI-MS, the molecule fragments in a reproducible manner. The fragmentation pattern can help identify the structure. For instance, the loss of the iodine atom or fragments related to the carboxylic acid group can be diagnostic.

Quantify Analytes: Using methods like stable isotope dilution, where a known amount of an isotopically labeled standard (e.g., containing ¹³C) is added to the sample, MS can provide highly accurate and precise quantification. nih.govlipidmaps.org

Different ionization techniques are suited for different analyses. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation, useful for structural identification with GC. lipidmaps.org Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the intact molecular ion (e.g., [M-H]⁻ or [M+Na]⁺), which is ideal for accurate molecular weight determination with LC. uib.nonih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. humic-substances.org It provides detailed information about the carbon-hydrogen framework of the molecule. The two most common types of NMR experiments are ¹H NMR and ¹³C NMR.

¹H NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in the molecule. The spectrum for this compound would show distinct signals for the protons on the carbon bearing the iodine (the -CH₂I group), the protons on the carbon adjacent to the carboxyl group (the α-CH₂), the numerous methylene (B1212753) (-CH₂-) groups in the long aliphatic chain, and the acidic proton of the carboxyl group (-COOH). The chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and multiplicity (splitting pattern) of each signal provide a complete picture of the proton environment. For example, the protons on the carbon attached to the iodine atom would be shifted significantly downfield compared to the other methylene groups due to the electronegativity of iodine.

¹³C NMR (Carbon-13 NMR): This technique provides a spectrum showing a signal for each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carboxyl carbon (-COOH), the carbon bonded to iodine (-CH₂I), and the different methylene carbons along the chain. The chemical shifts of these signals are characteristic of their chemical environment, confirming the presence of the key functional groups and the long aliphatic chain.

Together, ¹H and ¹³C NMR spectra provide a comprehensive and definitive confirmation of the structure of this compound. rsc.org

Technique Information Obtained for this compound
¹H NMR Number of different proton environments, chemical environment of protons (chemical shift), number of protons in each environment (integration), and number of neighboring protons (multiplicity). Key signals: -CH ₂I, -CH ₂COOH, -(CH ₂)₈-, -COOH .
¹³C NMR Number of unique carbon atoms and their chemical environments (chemical shift). Key signals: C OOH, C H₂I, and the nine distinct methylene carbons (C H₂) in the chain. rsc.org

Sample Preparation and Derivatization for Analysis

The initial and pivotal step in the analysis of this compound is its isolation from the biological or experimental matrix. The choice of extraction protocol is dictated by the nature of the sample (e.g., plasma, serum, tissue homogenate) and the physicochemical properties of the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov

Liquid-Liquid Extraction (LLE): This is a conventional method for lipid extraction based on the differential solubility of the analyte in immiscible liquid phases. nih.gov For long-chain fatty acids like this compound, established LLE methods such as the Folch or Bligh-Dyer techniques are often adapted. nih.govsigmaaldrich.com These protocols typically use a chloroform/methanol solvent system to separate lipids from more polar, water-soluble compounds. researchgate.net

Procedure Outline:

The biological sample (e.g., 1 mL of plasma) is homogenized with a solvent mixture, often chloroform and methanol. researchgate.net

An aqueous solution (water or saline) is added to induce phase separation, resulting in an upper aqueous-methanol layer and a lower chloroform layer containing the lipids. sigmaaldrich.com

The lower organic phase, containing this compound, is carefully collected.

The solvent is evaporated, typically under a stream of nitrogen, to concentrate the lipid extract. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more modern and often more reproducible alternative to LLE, involving the partitioning of the analyte between a solid sorbent and a liquid phase. nih.gov This technique can provide cleaner extracts by selectively retaining the analyte while allowing interfering matrix components to be washed away.

Procedure Outline:

An appropriate SPE cartridge (e.g., C18, which retains non-polar compounds) is conditioned with a solvent like methanol, followed by water.

The pre-treated sample (e.g., plasma) is loaded onto the cartridge, where this compound binds to the sorbent.

Interfering substances are removed by washing the cartridge with a specific solvent mixture.

The purified this compound is then eluted from the cartridge using a small volume of an organic solvent.

Table 1: Comparison of Common Extraction Protocols for this compound

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between immiscible liquids Partitioning between a solid sorbent and a liquid mobile phase
Typical Solvents Chloroform, Methanol, Water/Saline researchgate.net Methanol, Acetonitrile, Water, Hexane
Advantages Well-established, can handle larger sample volumes. High selectivity, cleaner extracts, easily automated, lower solvent consumption. nih.gov
Disadvantages Labor-intensive, requires large solvent volumes, can be less selective. nih.gov Higher initial cost (cartridges), potential for sorbent-analyte irreversible binding.
Typical Recovery Generally good, but can be variable. Often high and more reproducible (>85-90%).

For analysis by gas chromatography (GC), the carboxylic acid group of this compound must be derivatized to increase its volatility and prevent adsorption onto the GC column. sigmaaldrich.com The most common method is esterification, which converts the carboxylic acid into a less polar and more volatile fatty acid methyl ester (FAME). tandfonline.com

Acid-catalyzed esterification is a widely used and effective method. nih.gov

Procedure Outline:

The dried lipid extract containing this compound is dissolved in a mixture of methanol and an acid catalyst.

Common catalysts include boron trifluoride (BF3) in methanol (e.g., 14% BF3-methanol), methanolic sulfuric acid (e.g., 1-5% H₂SO₄ in methanol), or methanolic hydrochloric acid. sigmaaldrich.comtandfonline.comresearchgate.net

The mixture is heated (e.g., at 60-100°C) for a specific duration (e.g., 15 minutes to 2 hours) to drive the reaction to completion. tandfonline.comresearchgate.net

After cooling, water and a non-polar solvent (e.g., hexane or heptane) are added. researchgate.net

The mixture is vortexed, and the upper organic layer containing the 11-iodoundecanoyl methyl ester is collected for GC analysis. researchgate.net

This process effectively neutralizes the polar carboxyl group, allowing the resulting FAME to be readily analyzed by GC, often coupled with a flame ionization detector (FID) or mass spectrometer (MS). sigmaaldrich.com

While esterification is standard for GC, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), often requires different derivatization strategies to improve ionization efficiency and, consequently, detection sensitivity. nih.govddtjournal.com Carboxylic acids like this compound can have poor ionization efficiency in the commonly used positive ion ESI mode. Derivatization aims to attach a chemical moiety to the carboxyl group that is easily protonated, thereby enhancing the signal. nih.gov

2-Picolylamine (PA) Derivatization: This method involves reacting the carboxylic acid with 2-picolylamine in the presence of coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618). nih.govresearchgate.net The resulting 2-picolylamide derivative contains a basic nitrogen atom that is readily protonated, leading to a strong signal in positive ion ESI-MS. nih.gov Studies on other carboxylic acids have shown that this derivatization can increase detection responses by 9 to 158-fold. nih.govresearchgate.net

3-Nitrophenylhydrazine (3-NPH) Derivatization: This reagent reacts with carboxylic acids to form 3-nitrophenylhydrazone derivatives. nih.gov This strategy is effective for enhancing the analysis of a wide range of carboxylic acids in LC-MS/MS. nih.govacs.org The derivatization reaction is typically facilitated by a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pyridine. nih.gov The resulting derivatives show good retention on reversed-phase LC columns and improved MS detection.

Table 2: Comparison of Derivatization Strategies for Enhanced LC-MS Detection

Derivatization Reagent Reaction Product Principle of Enhancement Reported Sensitivity Gain Reference
2-Picolylamine (PA) Amide Introduces a highly basic picolyl group, which is readily protonated for positive ion ESI. 9 to 158-fold nih.govresearchgate.net
3-Nitrophenylhydrazine (3-NPH) Hydrazide Adds a phenylhydrazine moiety that improves chromatographic retention and ionization. Enables detection in the low nM to µM range. nih.govresearchgate.net

Quantitative Analytical Method Validation in Research Studies

To ensure that the analytical methods used for quantifying this compound are reliable and reproducible, they must undergo a thorough validation process. fda.gov Method validation establishes the performance characteristics of the procedure and demonstrates its suitability for the intended application. Key validation parameters are defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). fda.govnih.gov

The validation process for a quantitative bioanalytical method typically assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the coefficient of determination (R²) of the resulting curve, which should ideally be ≥ 0.99. nih.govnih.gov

Accuracy: The closeness of the measured concentration to the true or nominal concentration. It is expressed as the percentage of the nominal value and is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). An acceptance criterion is often within ±15% of the nominal value (±20% at the lower limit of quantification). au.dkpharmacompass.com

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Like accuracy, it is assessed at multiple QC levels, with an acceptance criterion typically of ≤15% CV (≤20% at the LLOQ). au.dkpharmacompass.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise of the system. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., accuracy within 80-120% and precision ≤20% CV). au.dkresearchgate.net

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage (freeze-thaw cycles, long-term storage), and processing. researchgate.net

Table 3: Typical Validation Parameters and Acceptance Criteria for Bioanalytical Methods

Parameter Description Typical Acceptance Criteria Reference
Linearity (R²) Correlation between concentration and instrument response. ≥ 0.99 nih.govmdpi.com
Accuracy (% Bias) Closeness of measured value to the true value. Within ±15% (±20% for LLOQ) au.dkpharmacompass.com
Precision (% CV) Reproducibility of measurements. ≤ 15% (≤ 20% for LLOQ) au.dkpharmacompass.com
LLOQ Lowest quantifiable concentration. Accuracy within 80-120% and Precision ≤ 20% au.dkresearchgate.net
Recovery (%) Efficiency of the extraction process. Consistent, precise, and reproducible. au.dk

Theoretical and Mechanistic Studies

Computational Chemistry Approaches

Computational chemistry provides powerful tools to model and predict the behavior of molecules, offering insights that complement experimental findings. For 11-iodoundecanoic acid, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding its electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies.

For reactions involving long-chain alkyl halides like this compound, DFT can be used to model nucleophilic substitution reactions, such as the Finkelstein reaction, which is a common method for its synthesis. DFT-based local reactivity descriptors, such as condensed Fukui function indices, can be employed to identify the most probable sites for nucleophilic attack. In the case of synthesizing this compound from 11-bromoundecanoic acid, the carbon atom bonded to the halogen (C11) is the electrophilic center for the incoming iodide nucleophile.

DFT calculations can map the potential energy surface of the SN2 reaction, identifying the transition state and calculating the activation energy barrier. These calculations help in understanding factors that influence the reaction rate, such as solvent effects and the nature of the leaving group. For instance, DFT studies on halogen atom transfer reactions predict that iodine transfer from a primary alkyl group involves a moderate energy barrier.

Computational ParameterApplication to this compound Synthesis (SN2)Significance
Transition State Geometry Elucidation of the [I---C11---Br]- transition state structure.Confirms the concerted, single-step mechanism of the SN2 reaction.
Activation Energy (ΔE‡) Calculation of the energy barrier for the iodide to displace the bromide.Predicts the kinetic feasibility and rate of the iodination reaction.
Reaction Energy (ΔErxn) Determination of the overall energy change of the reaction.Indicates the thermodynamic favorability of forming this compound.
Local Reactivity Descriptors Analysis of atomic charges and Fukui functions to confirm C11 as the electrophilic site.Validates the regioselectivity of the nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is particularly useful for predicting and interpreting UV-Vis absorption spectra and understanding photochemical processes.

For this compound, the primary chromophore susceptible to UV radiation is the carbon-iodine (C-I) bond. TD-DFT can be used to calculate the vertical excitation energies corresponding to electronic transitions. The lowest energy electronic transition in alkyl iodides is typically the n → σ* transition, where an electron from a non-bonding lone pair orbital on the iodine atom is promoted to the antibonding σ* orbital of the C-I bond. This transition is dissociative, meaning that excitation can lead to the cleavage of the C-I bond, generating an undecanoic acid radical and an iodine atom radical.

TD-DFT calculations can provide detailed information about the nature of these excited states, their energies, and oscillator strengths, which determine the intensity of the corresponding absorption bands in the UV-Vis spectrum. This information is critical for applications in photochemistry, such as in photo-induced surface modifications or polymerization reactions where this compound might be used as a photoinitiator.

Excited State PropertyTD-DFT Prediction for this compoundImplication
Excitation Energy Predicts the energy required for the n → σ* transition of the C-I bond.Corresponds to the wavelength of maximum absorption (λmax) in the UV spectrum.
Oscillator Strength Calculates the probability of the n → σ* transition occurring upon light absorption.Determines the intensity of the absorption peak.
Nature of Transition Characterizes the transition as primarily localized on the C-I bond.Confirms that light absorption at the specific wavelength will likely lead to C-I bond dissociation.

Reaction Mechanisms in Synthetic Chemistry

The synthesis of this compound typically involves the conversion of a precursor molecule, and understanding the mechanisms of these reactions is key to achieving high yields and purity.

The most common and efficient method for preparing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This reaction involves treating an alkyl chloride or bromide with an alkali metal iodide.

The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. In the synthesis of this compound from 11-bromoundecanoic acid, the reaction proceeds as follows:

Nucleophilic Attack: The iodide ion (I-), typically from sodium iodide (NaI), acts as the nucleophile and attacks the electrophilic carbon atom bonded to the bromine (C11). The attack occurs from the side opposite to the leaving group (the bromide ion).

Transition State: A transient, high-energy transition state is formed where the iodide ion is partially forming a bond with the carbon atom, and the bromide ion is partially breaking its bond.

Inversion of Stereochemistry: As the C-I bond forms and the C-Br bond breaks in a concerted step, the stereochemistry at the carbon center is inverted. However, since the terminal carbon (C11) is not a stereocenter, this inversion has no impact on the final product's stereochemistry.

Product Formation: The final products are this compound and a metal bromide salt.

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972). The success of the Finkelstein reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium chloride is not. This causes the bromide or chloride salt to precipitate out of the solution, driving the equilibrium towards the formation of the alkyl iodide.

While the Finkelstein reaction is generally efficient for primary alkyl halides like 11-bromoundecanoic acid, side reactions can occur, leading to the formation of undesired products. The primary competing reaction for an SN2 pathway is the elimination (E2) reaction.

In an E2 reaction, the nucleophile (iodide ion) acts as a base and abstracts a proton from the carbon atom adjacent to the one bearing the leaving group (the β-carbon, C10). This leads to the formation of a double bond and the elimination of the leaving group. For 11-bromoundecanoic acid, the E2 side product would be 10-undecenoic acid.

The factors that favor elimination over substitution include:

Steric Hindrance: Although not a major issue for a primary halide, any branching near the reaction center could increase the likelihood of elimination.

Strong, Bulky Bases: While iodide is a weak base, using a stronger or bulkier base would favor elimination.

High Temperatures: Higher reaction temperatures generally favor elimination reactions over substitution reactions.

To minimize the formation of the undecenoic acid byproduct, the reaction is typically conducted under conditions that favor the SN2 mechanism: using a good nucleophile that is a weak base (like I-), employing a polar aprotic solvent, and maintaining a moderate reaction temperature.

Enzymatic Reaction Mechanisms in Lipid Biosynthesis

The interaction of halogenated fatty acids like this compound with enzymes involved in lipid metabolism is an area of interest for understanding their potential biological activity and for biocatalytic applications. While naturally occurring halogenated fatty acids are known, the specific enzymatic processing of a synthetic compound like this compound is typically inferred from studies on similar substrates.

Enzymes such as lipases, fatty acid synthases, and halogenases could potentially interact with this compound.

Lipases: These enzymes catalyze the hydrolysis or synthesis of esters. A lipase (B570770) could catalyze the esterification of the carboxylic acid group of this compound with glycerol (B35011) to form an iodo-functionalized mono-, di-, or triglyceride. Conversely, if an ester of this compound is present, a lipase could hydrolyze it. The bulky iodine atom at the terminal (ω) position is relatively far from the carboxylic acid head group (α-position), so it may not significantly hinder the enzyme's access to the ester linkage. The reaction mechanism would follow the typical lipase catalytic cycle involving a serine-histidine-aspartate catalytic triad (B1167595) to form an acyl-enzyme intermediate.

Fatty Acid Biosynthesis Enzymes: Enzymes in the fatty acid synthesis (FAS) pathway, such as elongases, are responsible for extending the carbon chain of fatty acids. It is conceivable that a halogenated fatty acid could act as a substrate or an inhibitor for these enzymes. If this compound were to be recognized by these enzymes, it could potentially be incorporated into longer-chain fatty acids or interfere with the normal biosynthesis of lipids.

Halogenases: While typically involved in the biosynthesis of halogenated compounds from simpler precursors, dehalogenases could also play a role in the metabolism of this compound. A dehalogenase might catalyze the removal of the iodine atom, converting the compound back to undecanoic acid or a hydroxylated derivative. The mechanism of these enzymes often involves either nucleophilic displacement or a redox process to cleave the carbon-halogen bond.

The study of these enzymatic mechanisms is crucial for assessing the biocompatibility of this compound and for developing novel biocatalytic routes to produce functionalized lipids.

Emerging Research Frontiers and Future Directions

Advanced Metabolic Engineering for Tailored Fatty Acid Production

Metabolic engineering of microorganisms to produce tailored fatty acids and their derivatives is a rapidly advancing field. While direct microbial synthesis of halogenated fatty acids like 11-iodoundecanoic acid is not a current focus, the principles of metabolic engineering could be leveraged for its production. A potential strategy involves the microbial production of a precursor fatty acid, such as undecanoic acid, followed by a chemo-enzymatic step for terminal iodination.

Furthermore, this compound can serve as a valuable tool in the metabolic engineering of fatty acid biosynthesis. As a synthetic fatty acid, it can be used to probe the substrate specificity of enzymes involved in fatty acid metabolism, activation, and modification. By introducing this compound to engineered microbial systems, researchers can gain insights into the flux through fatty acid pathways and identify potential bottlenecks. This knowledge is crucial for the rational design of microbial cell factories for the production of a wide array of valuable fatty acid-derived oleochemicals.

Design and Synthesis of Next-Generation Molecular Probes for Biological Systems

The terminal iodine atom of this compound makes it an excellent precursor for the synthesis of molecular probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov The iodine can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create radiolabeled fatty acid analogs. nih.govnih.gov

These radiolabeled probes are invaluable for studying fatty acid metabolism in various physiological and pathological states. nih.gov For instance, radioiodinated fatty acids are used to assess myocardial fatty acid oxidation, which can be impaired in cardiovascular diseases. nih.gov The synthesis of such probes from this compound would involve a nucleophilic substitution reaction where the stable iodine is replaced by a radioisotope. The resulting radiotracer can then be administered to visualize and quantify fatty acid uptake and metabolism in target organs non-invasively. The development of such next-generation molecular probes from this compound holds promise for improved diagnosis and understanding of metabolic disorders. mdpi.commdpi.comnih.gov

Radioisotope Imaging Modality Application in Fatty Acid Metabolism
Iodine-123 (¹²³I)SPECTMyocardial metabolism imaging
Iodine-124 (¹²⁴I)PETQuantitative imaging of fatty acid uptake
Iodine-131 (¹³¹I)SPECT/TherapyMetabolic studies and targeted radiotherapy

Innovation in Bio-derived Materials and Functional Polymers

This compound serves as a potential precursor for the synthesis of innovative bio-derived materials and functional polymers. A significant application lies in its conversion to 11-aminoundecanoic acid, the monomer for the production of Polyamide 11, also known as Nylon-11. mdpi.comgoogle.comresearchgate.net This high-performance bioplastic is valued for its excellent thermal and chemical resistance, and it is derived from renewable resources.

The synthesis of 11-aminoundecanoic acid from a halogenated precursor typically involves the substitution of the halogen with an amino group. mdpi.com While 11-bromoundecanoic acid is more commonly used, this compound represents a viable alternative starting material. The process would involve reacting this compound with ammonia (B1221849) to replace the iodine atom with an amine group, followed by polymerization. mdpi.com The ability to produce this key monomer from different starting materials enhances the robustness of the bio-polymer supply chain.

Furthermore, the reactivity of the carbon-iodine bond in this compound opens up possibilities for its use in other polymerization reactions, such as atom transfer radical polymerization (ATRP) or as a chain transfer agent in other controlled radical polymerizations, to create novel functional polymers with tailored properties.

Development of Novel Analytical Strategies for Comprehensive Lipidomics

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification is paramount. nih.goviapchem.org A significant challenge in mass spectrometry-based lipidomics is the inherent variability in ionization efficiency among different lipid species. To correct for this, internal standards are added to samples at a known concentration. nih.goviapchem.org

This compound, being a non-naturally occurring fatty acid, is an excellent candidate for use as an internal standard in lipidomic analyses. mdpi.com Its distinct mass, due to the presence of the heavy iodine atom, allows for its easy identification and quantification in complex lipid extracts without interfering with the signals from endogenous fatty acids. lu.selu.sedtu.dk The development and application of this compound as an internal standard could significantly improve the accuracy and reliability of lipidomics studies.

Analytical methods for the detection and quantification of halogenated fatty acids, such as gas chromatography coupled with electrolytic conductivity detection (GC-ELCD) or mass spectrometry (GC-MS), are well-established and can be readily applied to analyses involving this compound. lu.selu.se

Analytical Technique Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification and structural confirmation
Gas Chromatography-Electrolytic Conductivity Detection (GC-ELCD)Selective detection of halogenated compounds
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis in complex biological matrices

Exploration of New Biochemical Pathways and Intermediary Metabolism Involving Functionalized Fatty Acids

Functionalized fatty acids, such as this compound, are powerful tools for exploring biochemical pathways and intermediary metabolism. When radiolabeled, this compound can be used as a tracer to follow the metabolic fate of fatty acids in vivo. nih.gov Studies with other radioiodinated fatty acids have shown that upon cellular uptake, they can be either metabolized through pathways like beta-oxidation or incorporated into complex lipids such as triglycerides and phospholipids. nih.gov

By tracing the distribution of radioactivity over time in different lipid pools and metabolic intermediates, researchers can elucidate the kinetics of fatty acid uptake, storage, and breakdown. nih.gov For example, the rate of release of free radioiodide from cells can provide an indirect measure of the rate of fatty acid beta-oxidation. nih.gov Such studies are crucial for understanding the metabolic alterations that occur in diseases like diabetes, obesity, and heart disease. The use of this compound as a metabolic probe can thus contribute to the discovery of new biochemical pathways and a deeper understanding of intermediary metabolism. oipub.comresearchgate.net

Q & A

Q. What statistical methods are appropriate for analyzing clustered data in studies using this compound as a substrate?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements (e.g., reaction yields across multiple batches). Use ANOVA with post-hoc Tukey tests to compare experimental groups (e.g., solvent systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.